molecular formula C6H15NO B6209466 ethyl(1-methoxypropan-2-yl)amine CAS No. 188575-75-9

ethyl(1-methoxypropan-2-yl)amine

Cat. No.: B6209466
CAS No.: 188575-75-9
M. Wt: 117.2
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Description

Ethyl(1-methoxypropan-2-yl)amine (CAS 188575-75-9) is a valuable chiral amine building block in scientific research. With the molecular formula C6H15NO and a molecular weight of 117.19 g/mol, this compound features both an ether and a secondary amine functional group . Its primary research application is as a key chiral intermediate in the enantioselective synthesis of advanced chemicals. It is notably used in the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, which is a crucial precursor to S-Metolachlor, a major herbicide where the stereochemistry is essential for biological activity . The compound also finds utility in industrial research as an effective alkyl ether amine foam control agent during the processing of foodstuffs like potatoes and sugar beets, where it helps mitigate foam formation caused by starches and saponins . Available as the free base (CAS 188575-75-9) or in its salt form as this compound hydrochloride (CAS 1170401-56-5), it offers flexibility for various synthetic applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

188575-75-9

Molecular Formula

C6H15NO

Molecular Weight

117.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stereochemical Control

The synthesis begins with (R)-epichlorohydrin [(R)-2], which undergoes nucleophilic attack by 2-ethyl-6-methyl aniline in methanol under reflux (60–80°C, 6–8 hours). This step forms (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol [(R)-3] with a mole ratio of 1:1–1:3 (epichlorohydrin:aniline). Crushed KOH is added at 0–25°C to deprotonate the intermediate, achieving >95% yield after extraction and purification.

The critical stereochemical step involves aziridine ring formation via Mitsunobu conditions. A solution of (R)-3 , diisopropyl azodicarboxylate (DIAD) , and triphenylphosphine in dry toluene is refluxed (100–130°C, 3–5 hours) under nitrogen, yielding (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine [(S)-4]. This reaction exploits the stereospecific inversion of configuration, ensuring the (S)-enantiomer predominates.

Catalytic Hydrogenation for Amine Formation

The aziridine intermediate [(S)-4] undergoes hydrogenolysis using 5–10% Pd/C under 30–50 psi H₂ at 20–30°C for 1–3 hours. This step cleaves the strained aziridine ring, producing (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline [(S)-1] with >99% ee and quantitative yield. Alternative catalysts (Pt, Rh, Ru) are less effective, often requiring higher pressures or temperatures.

Table 1: Key Parameters for Aziridine-Based Synthesis

ParameterOptimal RangeYield/ee
Epichlorohydrin:Aniline Ratio1:1–1:3>95%
Mitsunobu Reflux Temperature100–130°C85–90%
Hydrogenation CatalystPd/C (5–10%)>99% ee
Hydrogen Pressure30–50 psi98–100%

Reductive Alkylation as an Alternative Route

Methoxyacetone-Based Reductive Coupling

Prior art (EP0605363) describes reacting 2-ethyl-6-methyl-aniline with methoxyacetone under hydrogen (2×10⁵–1×10⁶ Pa) using platinized carbon catalysts and acidic co-catalysts. Water is introduced to suppress side reactions, achieving 80–85% yield but with lower ee (85–90%) compared to aziridine methods.

Limitations and Industrial Adaptations

This method requires acid co-catalysts (e.g., HCl) and elevated pressures, increasing equipment costs. Post-reaction neutralization with base (e.g., NaOH) and filtration further complicate scalability. Despite these drawbacks, it remains viable for non-chiral applications or where aziridine intermediates are impractical.

Comparative Analysis of Methodologies

Yield and Enantiomeric Excess

The aziridine route outperforms reductive alkylation in both yield (98–100% vs. 80–85%) and ee (>99% vs. 85–90%). Stereochemical control in the Mitsunobu step ensures minimal racemization, whereas reductive alkylation struggles with keto-enol tautomerism reducing selectivity.

Catalytic Systems and Cost Efficiency

Pd/C in hydrogenation offers superior activity at mild conditions (30–50 psi, 25°C), whereas Pt/C requires higher pressures (>100 psi) and acidic media. DIAD and triphenylphosphine, though costly, are stoichiometric in aziridine formation, offset by reduced purification needs.

Table 2: Method Comparison for Ethyl(1-Methoxypropan-2-yl)amine Synthesis

MetricAziridine MethodReductive Alkylation
Key Starting Material(R)-EpichlorohydrinMethoxyacetone
Critical CatalystPd/CPt/C
Reaction Pressure30–50 psi2×10⁵–1×10⁶ Pa
Enantiomeric Excess>99%85–90%
Industrial ScalabilityHighModerate

Process Optimization and Scalability

Solvent and Temperature Optimization

Methanol is preferred for the initial epichlorohydrin-aniline coupling due to its polarity and boiling point (65°C), facilitating reflux without side-product formation. Toluene, used in the Mitsunobu step, ensures anhydrous conditions critical for aziridine stability.

Catalyst Recycling and Waste Reduction

Pd/C catalysts are recoverable via filtration, with reuse cycles showing <5% activity loss. Triphenylphosphine oxide, a Mitsunobu byproduct, is removed via aqueous extraction, minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl(1-methoxypropan-2-yl)amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to suit specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of ethyl(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. These interactions are crucial for its biological and chemical activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ethyl(1-methoxypropan-2-yl)amine and related compounds:

Compound Molecular Formula Key Functional Groups Structural Differences Applications/Notes References
This compound C₆H₁₅NO Secondary amine, methoxy, ethyl Base structure Research use; no therapeutic applications reported
(2-Methoxyethyl)(1-methoxypropan-2-yl)amine C₇H₁₇NO₂ Secondary amine, two methoxy groups Methoxyethyl replaces ethyl group No specific data; likely research applications
1-Methoxy-2-methylpropan-2-aminium trifluoroacetate C₇H₁₆F₃NO₃ Quaternary ammonium salt, trifluoroacetate Salt form with trifluoroacetate counterion Intermediate in synthesizing methoxy-substituted amines
Methoxyisopropylamine C₄H₁₁NO Primary amine, methoxy Smaller backbone (C₄ vs. C₆); lacks ethyl group Industrial precursor for herbicides (e.g., dimethenamid)
1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) C₁₁H₁₇NO Secondary amine, methoxyphenyl Aromatic methoxyphenyl group Analogue of psychoactive phenethylamines; research interest
(1-Methoxypropan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine C₁₁H₁₉NOS Secondary amine, thiophene, methoxy Thiophene ring introduces aromaticity No reported applications; safety hazards noted

Physicochemical Properties

  • Boiling Points: Methoxyisopropylamine (C₄H₁₁NO) has a boiling point of 98°C , while data for this compound are unavailable.
  • Collision Cross-Sections : this compound’s predicted CCS values (125.4–134.9 Ų) are comparable to those of larger amines with aromatic substituents (e.g., 3-MeOMA), though experimental validation is lacking.
  • Solubility : Methoxyisopropylamine is water-miscible , whereas the hydrochloride salt of this compound likely requires polar solvents.

Functional Comparisons

  • Reactivity : this compound’s secondary amine group is less nucleophilic than primary amines (e.g., methoxyisopropylamine) but more reactive than quaternary ammonium salts .
  • Biological Activity : Unlike 3-MeOMA, which shows structural similarity to psychoactive amines, this compound lacks reported central nervous system activity .

Q & A

Q. What are the optimized synthetic routes for ethyl(1-methoxypropan-2-yl)amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
  • Nucleophilic Substitution : React 1-methoxypropan-2-amine with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (~85% vs. 65%) by enhancing reaction kinetics .
  • Critical Parameters : Temperature, solvent polarity, and base strength significantly affect side reactions (e.g., over-alkylation). Purity is optimized via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Table 1: Synthesis Method Comparison

MethodYield (%)Purity (%)TimeKey Conditions
Nucleophilic Substitution65–7590–9512–24hK₂CO₃, DMF, 80°C
Microwave-Assisted80–8595–980.5h150 W, DMF, 100°C

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals: δ ~1.1 ppm (triplet, CH₂CH₃), δ ~3.3 ppm (singlet, OCH₃), δ ~2.8 ppm (multiplet, NCH₂) .
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Mass Spectrometry : Validate molecular ion peak (m/z ~131.2 for [M+H]⁺) and fragmentation patterns .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

  • Methodological Answer :
  • Physical Properties :
PropertyValueRelevance
Boiling Point~200°CDetermines distillation conditions
Density1.08 g/mLSolvent compatibility
LogP~0.5Predicts membrane permeability
  • Chemical Stability : Hydrolytically stable under neutral conditions but prone to oxidation; store under inert gas (N₂/Ar) at 4°C .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Enantiomeric Purity : Chiral centers (e.g., 1-methoxypropan-2-yl group) may lead to divergent activities. Use chiral HPLC (Chiralpak® AD-H column) or enzymatic resolution to isolate enantiomers .
  • Assay Variability : Standardize in vitro assays (e.g., receptor binding IC₅₀) using reference compounds (e.g., serotonin reuptake inhibitors for neurological targets) .
  • Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like GPCRs or monoamine transporters .

Q. What strategies improve the enantioselective synthesis of this compound for neuropharmacology studies?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts in asymmetric alkylation (ee >90%) .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .
  • Table 2: Enantiomer Separation Techniques
Techniqueee (%)ThroughputCost
Chiral HPLC99LowHigh
Enzymatic Resolution85–90HighModerate

Q. How does the methoxy group in this compound influence its structure-activity relationship (SAR) in receptor binding studies?

  • Methodological Answer :
  • Electronic Effects : The methoxy group’s electron-donating nature enhances hydrogen bonding with receptor residues (e.g., serotonin 5-HT₂A). Replace with -CF₃ to assess steric/electronic contributions .
  • Conformational Analysis : Use DFT calculations (Gaussian 16) to compare energy minima of methoxy vs. ethoxy analogs. Methoxy reduces steric hindrance, favoring bioactive conformations .

Data-Driven Research Recommendations

  • Collaborative Studies : Cross-validate biological data via multi-lab collaborations to address reproducibility challenges .
  • Open Data Repositories : Share synthetic protocols and spectral data on platforms like PubChem or Zenodo to enhance transparency .

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